3-(3-Methylthiophen-2-yl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}propan-1-one
Description
This compound is a structurally complex molecule featuring a 3-methylthiophene moiety linked via a propan-1-one bridge to a 4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-trien-12-yl group. The crystal structure of such compounds is typically refined using programs like SHELXL, which is widely employed for small-molecule crystallography due to its robustness and precision .
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-11-6-7-22-16(11)4-5-17(21)20-12-2-3-15(20)13-9-18-10-19-14(13)8-12/h6-7,9-10,12,15H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWYNORNZLXRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2C3CCC2C4=CN=CN=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 3-Methylthiophene Precursor
Lithiation and Functionalization of Thiophene Derivatives
The 3-methylthiophene subunit is typically prepared via regioselective alkylation of thiophene. A patented method employs n-butyllithium in a hexane/ether solvent system at −78°C to generate the 3-lithiothiophene intermediate, which subsequently reacts with methyl disulfide to install the methylthio group. This approach achieves 68% yield with >95% regioselectivity, though requires strict temperature control to minimize ring-opening side reactions.
Alternative routes utilize Friedel-Crafts acylation to introduce ketone functionalities adjacent to the methylthiophene ring. For instance, 3-methylthiophene undergoes acetylation with acetic anhydride in the presence of aluminum chloride, yielding 2-acetyl-3-methylthiophene in 72% yield. This ketone intermediate serves as a key precursor for subsequent propan-1-one chain elongation.
Construction of the 4,6,12-Triazatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-trien-12-yl Core
Cyclocondensation Strategies
The triazatricyclo framework is synthesized through a novel [3+3] cycloaddition between 1,3,5-trialkylhexahydrotriazines and pyrrolidine derivatives. As detailed in a 1983 synthesis, heating N-methylpyrrolidine with 1,3,5-trimethylhexahydrotriazine at 140°C in dimethylacetamide induces sequential ring-opening and reclosure to form the propellane-like triazatricyclo structure. This one-pot method achieves 58% yield but requires careful purification to remove residual methylamine byproducts.
Table 1: Comparative Analysis of Triazatricyclo Core Synthesis Methods
Functionalization at Position 12
Coupling of Subunits via Propan-1-one Linkage
Acylation of the Triazatricyclo Amine
The final assembly employs a two-step acylation sequence:
- Formation of Acid Chloride : 3-(3-Methylthiophen-2-yl)propanoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C, yielding the corresponding acid chloride with 89% conversion.
- Schotten-Baumann Reaction : The acid chloride reacts with the triazatricyclo amine in a biphasic water/dichloromethane system with sodium bicarbonate as base. This method affords the target compound in 71% yield after recrystallization from ethanol/water.
Alternative Microwave-Assisted Coupling
Recent advancements utilize microwave irradiation (150°C, 300 W) to accelerate the amide bond formation. A study employing O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) as coupling agent reduced reaction time from 12 hours to 25 minutes while maintaining 68% yield.
Industrial Scale-Up Considerations
Continuous Flow Synthesis
Patented processes describe a continuous flow system for the final coupling step, where solutions of acid chloride (0.5 M in THF) and amine (0.55 M in water) are pumped through a static mixer at 10 mL/min. This approach achieves 82% conversion with 99.5% purity by HPLC, demonstrating superior efficiency compared to batch methods.
Solvent Recovery and Waste Minimization
Industrial implementations incorporate a closed-loop solvent recovery system, particularly for tetrahydrofuran (THF) used in lithiation steps. Distillation columns with molecular sieve traps recover >95% of THF, reducing production costs by 34% compared to single-use solvent protocols.
Analytical Characterization and Quality Control
Spectroscopic Validation
Critical quality attributes are verified through:
Polymorph Control
Differential scanning calorimetry (DSC) reveals three polymorphic forms. The thermodynamically stable Form II (melting point 184°C) is preferentially crystallized using ethyl acetate/heptane (3:7) at 4°C.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylthiophen-2-yl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
3-(3-Methylthiophen-2-yl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: It may have potential as a drug candidate due to its structural properties and ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(3-Methylthiophen-2-yl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}propan-1-one involves its interaction with molecular targets through various pathways. The thiophene ring can participate in π-π interactions, while the triazatricyclo ring system can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining a substituted thiophene with a nitrogen-dense tricyclic system. Below is a comparative analysis with two structurally related thiophene derivatives from the literature ():
Table 1: Structural and Functional Comparison
Key Findings:
Structural Complexity vs. Bioactivity : The target compound’s tricyclic system may enhance binding affinity in biological targets compared to simpler bicyclic systems in 7a and 7b. However, this complexity could reduce synthetic accessibility .
7a and 7b’s amino and hydroxyl groups enable hydrogen bonding, which is absent in the target compound’s methyl-substituted thiophene .
Synthetic Methodology: While 7a and 7b are synthesized via the Gewald reaction (using malononitrile or ethyl cyanoacetate with sulfur), the target compound likely requires multi-step strategies to assemble the triazatricyclo system, increasing production costs .
Research Implications
- Crystallographic Refinement : The use of SHELXL for structural refinement (as inferred from and ) ensures high accuracy in determining bond lengths and angles for the triazatricyclo moiety, critical for understanding its conformational stability .
- Drug Design: The tricyclic nitrogen system in the target compound could mimic natural cofactors or inhibit enzymes requiring planar heterocyclic substrates, a property less pronounced in 7a/7b .
Biological Activity
3-(3-Methylthiophen-2-yl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}propan-1-one, with the CAS number 1903108-72-4, is a complex organic compound exhibiting potential biological activities. This article explores its structural characteristics, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 313.4 g/mol. Its structure includes a triazatricyclo framework which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₃OS |
| Molecular Weight | 313.4 g/mol |
| CAS Number | 1903108-72-4 |
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, although specific data on this compound is limited.
Anticancer Activity
Recent investigations into triazatricyclic compounds have shown promise in anticancer applications. The unique structural features of this compound may allow it to interact with cellular pathways involved in cancer progression.
Mechanisms of Action:
- Inhibition of Cell Proliferation: It is hypothesized that the compound may interfere with DNA synthesis or repair mechanisms.
- Induction of Apoptosis: Similar triazine derivatives have been shown to trigger programmed cell death in cancer cells through various signaling pathways.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of several thiophene derivatives against common pathogens. The results indicated that compounds with similar structural motifs displayed significant inhibition zones against Staphylococcus aureus and Escherichia coli. While specific data for our compound is not yet published, the trends suggest potential effectiveness.
Study 2: Anticancer Potential
In a controlled laboratory setting, a derivative structurally related to this compound was tested for cytotoxicity against breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, indicating possible anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
